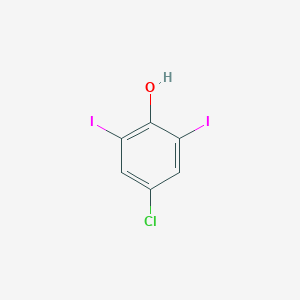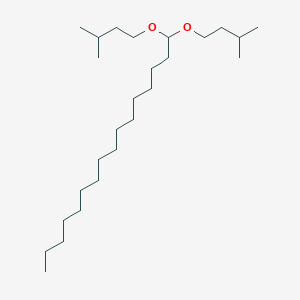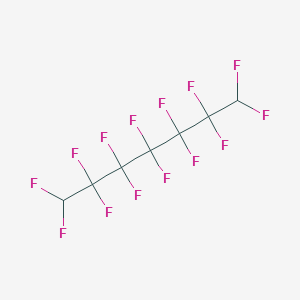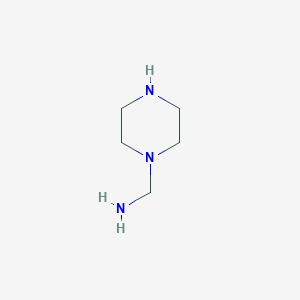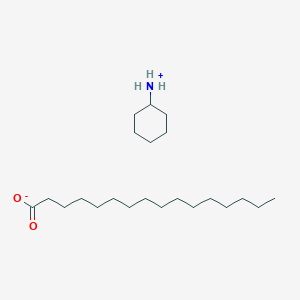![molecular formula C9H14 B102158 Tricyclo[4.2.1.0]nonane,exo- CAS No. 16526-27-5](/img/structure/B102158.png)
Tricyclo[4.2.1.0]nonane,exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.1.0]nonane,exo- is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique tricyclic structure that includes three interconnected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0]nonane,exo- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of Tricyclo[4.2.1.0]nonane,exo- may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0]nonane,exo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .
Scientific Research Applications
Tricyclo[4.2.1.0]nonane,exo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0]nonane,exo- exerts its effects involves its interaction with various molecular targets. The compound’s rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(4.2.1.02,5)nonane, endo-
- Bicyclo(2.2.1)heptane
- Bicyclo(2.2.2)octane
Uniqueness
Tricyclo[4.2.1.0]nonane,exo- is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
16526-27-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
InChI Key |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
Canonical SMILES |
C1CC2CC1C3C2CC3 |
Key on ui other cas no. |
16526-28-6 |
Synonyms |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


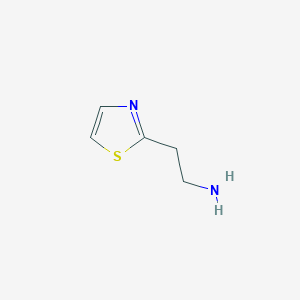
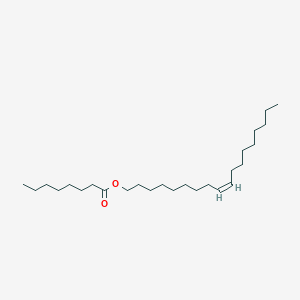
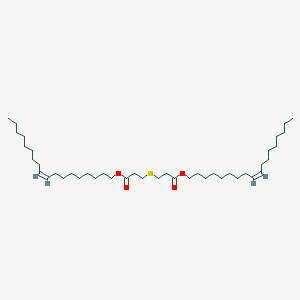
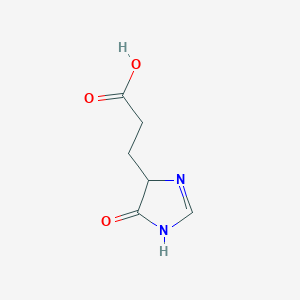
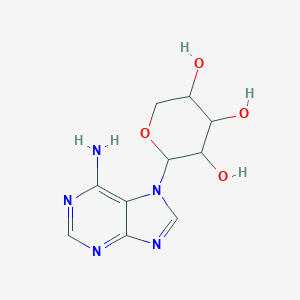
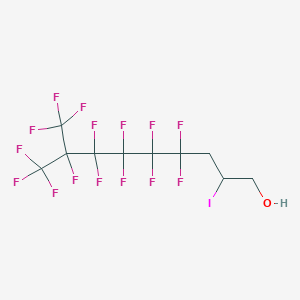
![2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B102083.png)
